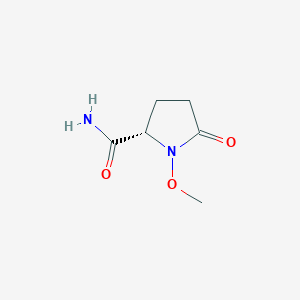
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione is a heterocyclic compound that features both pyrrole and imidazolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione typically involves the condensation of pyrrole-2-carboxaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyrrole and imidazolidine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
5-((1H-Indol-3-yl)methylene)imidazolidine-2,4-dione: This compound features an indole ring instead of a pyrrole ring and has been studied for its antimicrobial and anticancer properties.
5-((N-Benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione: This derivative incorporates a benzyl group and has shown potential in various biological assays.
Uniqueness
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(5E)-5-(1H-pyrrol-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)4-5-2-1-3-9-5/h1-4,9H,(H2,10,11,12,13)/b6-4+ |
Clave InChI |
CFKHSFBDILYDDW-GQCTYLIASA-N |
SMILES isomérico |
C1=CNC(=C1)/C=C/2\C(=O)NC(=O)N2 |
SMILES canónico |
C1=CNC(=C1)C=C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


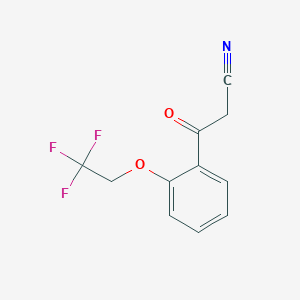

![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

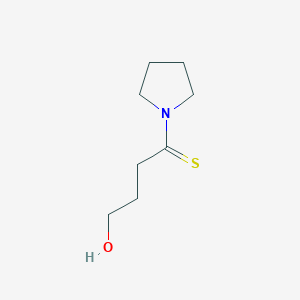
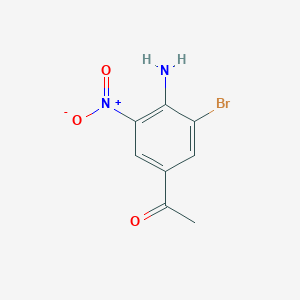
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
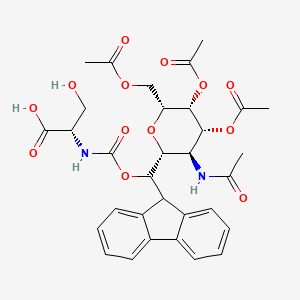

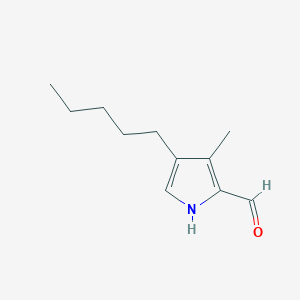

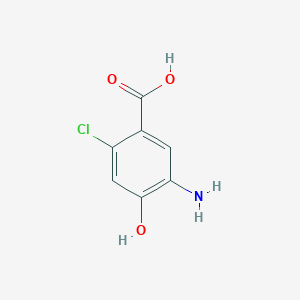
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
